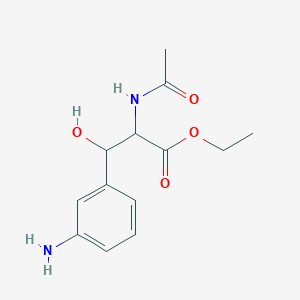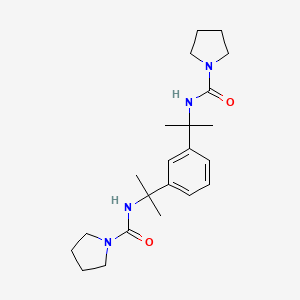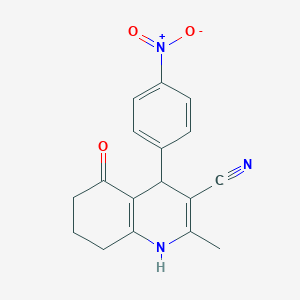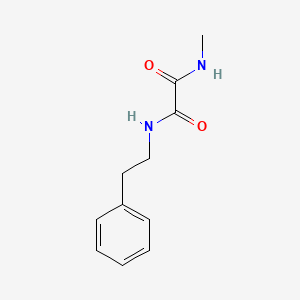
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol, also known as TFP, is a chemical compound that has been studied for its potential applications in scientific research. TFP is a phenol derivative that has a thiomorpholine group attached to the methyl group on the 4-position of the phenol ring. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is involved in various signaling pathways in the brain. By blocking the activity of this receptor, 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol can modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in various neurological disorders.
Biochemical and Physiological Effects
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the protection of neurons from damage. 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
実験室実験の利点と制限
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has several advantages for lab experiments, including its selectivity for the mGluR5 receptor, its neuroprotective properties, and its ability to modulate neurotransmitter release. However, 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol, including the development of more selective and potent mGluR5 antagonists, the investigation of the potential use of 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol in the treatment of various neurological disorders, and the exploration of its anti-inflammatory properties in the context of inflammatory diseases. Further studies are also needed to fully understand the mechanism of action of 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol and its potential side effects.
合成法
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol can be synthesized using various methods, including the reaction of 2,6-dimethoxyphenol with 4-(chloromethyl)thiomorpholine in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2,6-dimethoxyphenol with 4-(bromomethyl)thiomorpholine in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is then purified using column chromatography.
科学的研究の応用
2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as anxiety, depression, and addiction. 2,6-dimethoxy-4-(4-thiomorpholinylmethyl)phenol has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective properties.
特性
IUPAC Name |
2,6-dimethoxy-4-(thiomorpholin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-16-11-7-10(8-12(17-2)13(11)15)9-14-3-5-18-6-4-14/h7-8,15H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPMUFCHCKWLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxy-4-(thiomorpholin-4-ylmethyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5139349.png)


![methyl (4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5139374.png)
![methyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B5139377.png)
![3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5139381.png)
![N-(3-{[(1-phenylethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B5139385.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5139406.png)


![4-(2-fluorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5139426.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-bromo-4-methylphenyl)hydrazone]](/img/structure/B5139457.png)